molecular formula C8H7Cl2NO2 B13559357 6-Amino-2,4-dichloro-3-methylbenzoic acid

6-Amino-2,4-dichloro-3-methylbenzoic acid

Cat. No.: B13559357
M. Wt: 220.05 g/mol
InChI Key: HHLNTHJJDFRFLU-UHFFFAOYSA-N
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Description

6-Amino-2,4-dichloro-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by an amino group (-NH₂) at position 6, chlorine atoms at positions 2 and 4, and a methyl group (-CH₃) at position 3 of the benzene ring. Its molecular formula is C₈H₇Cl₂NO₂, with a molecular weight of 232.06 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which enables diverse interactions in biological systems and crystalline networks. It is frequently synthesized via ester saponification or halogenation reactions, as exemplified in methods for related aminobenzoic acid derivatives .

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

6-amino-2,4-dichloro-3-methylbenzoic acid

InChI

InChI=1S/C8H7Cl2NO2/c1-3-4(9)2-5(11)6(7(3)10)8(12)13/h2H,11H2,1H3,(H,12,13)

InChI Key

HHLNTHJJDFRFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-2,4-dichloro-3-methylbenzoic acid can be synthesized using a one-pot reaction starting from 2,4-dichloro-3-methylbenzoic acid and ammonia in the presence of a catalyst. The synthesis has been optimized using various catalysts, solvents, and reaction conditions to achieve high yields and purity.

Industrial Production Methods

The industrial production of 6-Amino-2,4-dichloro-3-methylbenzoic acid typically involves large-scale chemical synthesis using similar methods as described above. The process is carefully controlled to ensure the consistency and quality of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,4-dichloro-3-methylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of chlorine atoms.

Common Reagents and Conditions

Common reagents used in the reactions of 6-Amino-2,4-dichloro-3-methylbenzoic acid include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of 6-Amino-2,4-dichloro-3-methylbenzoic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield different substituted benzoic acids.

Scientific Research Applications

6-Amino-2,4-dichloro-3-methylbenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Amino-2,4-dichloro-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. It has been found to inhibit several enzymes involved in cancer growth and proliferation. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing the progression of cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning: The methyl group at position 3 in the target compound distinguishes it from analogs like 2-amino-3,6-dichlorobenzoic acid, which lacks steric bulk at this position. This methyl group may influence solubility and crystal packing .
  • Chlorine vs.

Physical and Chemical Properties

Comparative data for thermal and spectroscopic properties:

Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) NMR Chemical Shifts (δ, ppm)
6-Amino-2,4-dichloro-3-methylbenzoic acid Not reported ~1657 (C=O), ~1605 (Ar-Cl) Not explicitly reported
6-Amino-2,4-di-(4-chlorophenyl)benzoic acid 178–179 1657 (C=O), 1491 (Ar-Cl) 1H NMR: 7.53–6.70 (aromatic protons)
6-Amino-2,4-diphenylbenzoic acid 162–163 1666 (C=O), 1596 (Ar-H) 13C NMR: δ 173.1 (C=O)
4-Amino-2-chloro-3-methylbenzoic acid Not reported Not reported Not reported

Key Findings :

  • Melting Points : Bulkier substituents (e.g., 4-chlorophenyl groups) correlate with higher melting points due to enhanced intermolecular interactions .
  • Spectroscopic Trends : Carboxylic acid C=O stretches appear consistently near 1650–1666 cm⁻¹ across analogs, while chlorine substituents contribute to distinct IR absorptions near 1491–1605 cm⁻¹ .

Enzyme Inhibition and Pharmacological Activity

  • COX-1 Inhibition: 6-Amino-2,4-di-(4-chlorophenyl)benzoic acid (2d) exhibits selective COX-1 inhibition (IC₅₀ = 0.12 μM), attributed to its hydrophobic 4-chlorophenyl groups enhancing binding affinity . In contrast, the methyl-substituted target compound may display altered selectivity due to steric effects.

Biological Activity

6-Amino-2,4-dichloro-3-methylbenzoic acid (also known as 6-amino-2,4-dichloro-m-toluic acid) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, anti-inflammatory activity, and enzyme inhibition.

6-Amino-2,4-dichloro-3-methylbenzoic acid has the molecular formula C8H7Cl2NO2C_8H_7Cl_2NO_2 and is characterized by the presence of amino and dichloro substituents on a methylbenzoic acid backbone. Its structure facilitates interactions with various biological targets.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to 6-amino-2,4-dichloro-3-methylbenzoic acid:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines. For instance, a derivative showed an IC50 value of 5.85 µM against specific cancer cell lines, which is comparable to established chemotherapeutics like 5-Fluorouracil .
  • Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells. In vitro studies demonstrated that certain derivatives led to a marked increase in caspase-3 activity, a key marker of apoptosis .

Table 1: Anticancer Activity of Derivatives

CompoundIC50 (µM)Target Cell Line
6-Amino-2,4-dichloro-3-methylbenzoic acid5.85MCF-7
Benzamide derivative4.53A549
Doxorubicin0.16HCT116

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • EP4 Antagonism : A related compound showed an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays. This suggests that the compound may function as an EP4 antagonist, which is significant in managing inflammatory responses .

Enzyme Inhibition

The biological activity of 6-amino-2,4-dichloro-3-methylbenzoic acid extends to enzyme inhibition:

  • Cholinesterase Inhibition : Some studies have indicated that related compounds exhibit potent inhibition against acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (nM)
Dimethoxy-N-(benzylidene)anilineAChE13.62 ± 0.21
Benzylaminobenzoic acidAChE7.49 ± 0.16

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